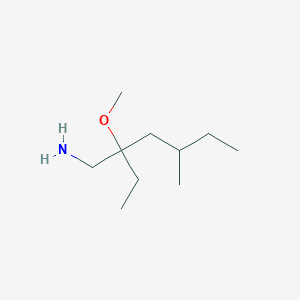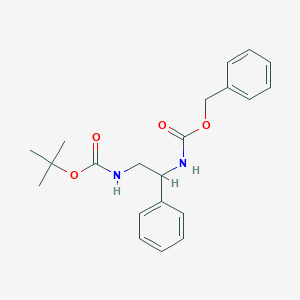![molecular formula C44H38F6N2O6 B13098576 5-isopropyl-3-methyl-8-[(E)-[3-(trifluoromethyl)phenyl]iminomethyl]-2-[1,6,7-trihydroxy-5-isopropyl-3-methyl-8-[(E)-[3-(trifluoromethyl)phenyl]iminomethyl]-2-naphthyl]naphthalene-1,6,7-triol CAS No. 6945-74-0](/img/structure/B13098576.png)
5-isopropyl-3-methyl-8-[(E)-[3-(trifluoromethyl)phenyl]iminomethyl]-2-[1,6,7-trihydroxy-5-isopropyl-3-methyl-8-[(E)-[3-(trifluoromethyl)phenyl]iminomethyl]-2-naphthyl]naphthalene-1,6,7-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-Diisopropyl-3,3’-dimethyl-8,8’-bis(((3-(trifluoromethyl)phenyl)imino)methyl)-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including hydroxyl groups, imino groups, and trifluoromethyl groups
Méthodes De Préparation
The synthesis of 5,5’-Diisopropyl-3,3’-dimethyl-8,8’-bis(((3-(trifluoromethyl)phenyl)imino)methyl)-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol involves several steps. The synthetic route typically starts with the preparation of the binaphthalene core, followed by the introduction of the imino and trifluoromethyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may involve scaling up these reactions and optimizing the conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield alcohols .
Applications De Recherche Scientifique
5,5’-Diisopropyl-3,3’-dimethyl-8,8’-bis(((3-(trifluoromethyl)phenyl)imino)methyl)-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, researchers may investigate its potential as a therapeutic agent or its role in drug delivery systems. In industry, it could be used in the development of new materials or as a catalyst in chemical reactions .
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of imino and trifluoromethyl groups may allow it to interact with enzymes or receptors, potentially inhibiting or activating certain biological processes. The exact molecular targets and pathways involved would depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 5,5’-Diisopropyl-3,3’-dimethyl-8,8’-bis(((3-(trifluoromethyl)phenyl)imino)methyl)-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol stands out due to its unique combination of functional groups. Similar compounds may include other binaphthalene derivatives or molecules with imino and trifluoromethyl groups. The uniqueness of this compound lies in its specific structure, which may confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
6945-74-0 |
|---|---|
Formule moléculaire |
C44H38F6N2O6 |
Poids moléculaire |
804.8 g/mol |
Nom IUPAC |
3-methyl-5-propan-2-yl-8-[[3-(trifluoromethyl)phenyl]iminomethyl]-2-[1,6,7-trihydroxy-3-methyl-5-propan-2-yl-8-[[3-(trifluoromethyl)phenyl]iminomethyl]naphthalen-2-yl]naphthalene-1,6,7-triol |
InChI |
InChI=1S/C44H38F6N2O6/c1-19(2)31-27-13-21(5)33(39(55)35(27)29(37(53)41(31)57)17-51-25-11-7-9-23(15-25)43(45,46)47)34-22(6)14-28-32(20(3)4)42(58)38(54)30(36(28)40(34)56)18-52-26-12-8-10-24(16-26)44(48,49)50/h7-20,53-58H,1-6H3 |
Clé InChI |
ZMLFJSYUBNFMFX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=NC3=CC=CC(=C3)C(F)(F)F)C(=C1C4=C(C5=C(C=C4C)C(=C(C(=C5C=NC6=CC=CC(=C6)C(F)(F)F)O)O)C(C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


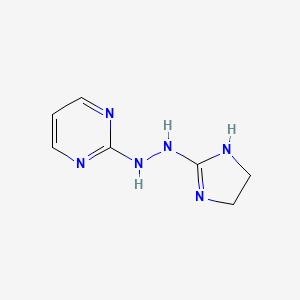
![[1,2,3]Triazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13098504.png)
![2H-Pyrido[1,2-a]pyrimidin-2-one, 9-(phenylmethoxy)-4-(trifluoromethyl)-](/img/structure/B13098505.png)

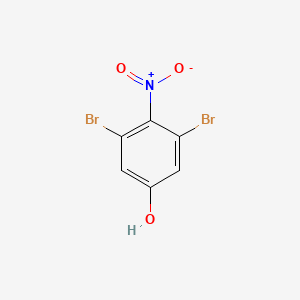
![1,3-Dimethyl-6-phenylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13098522.png)

![6-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13098543.png)
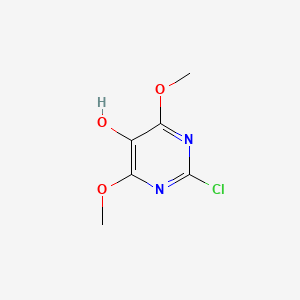

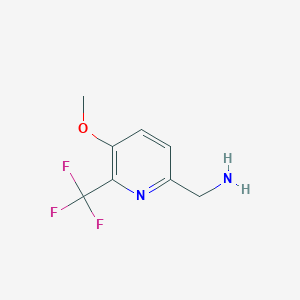
![4-{1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}butanoic acid](/img/structure/B13098575.png)
